molecular formula C10H9N5O2S B1598494 1-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-1H-benzotriazole CAS No. 678173-46-1

1-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-1H-benzotriazole

Cat. No. B1598494
M. Wt: 263.28 g/mol
InChI Key: KDGLMFWCSIJBNN-UHFFFAOYSA-N
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Description

“1-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-1H-benzotriazole” is a heterocyclic compound with the empirical formula C10H9N5O2S . It has a molecular weight of 263.28 . This compound belongs to the class of organic compounds known as n-substituted imidazoles .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, (1-Methyl-1H-imidazol-2-yl)methanol derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .


Molecular Structure Analysis

The molecular structure of “1-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-1H-benzotriazole” includes an imidazole ring substituted at position 1 . The SMILES string representation of this compound is Cn1ccnc1S(=O)(=O)n2nnc3ccccc23 .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 147-151 °C . It has an assay of 97% .

Scientific Research Applications

Diazotransfer Reagent Applications

1-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-1H-benzotriazole, related to imidazole-1-sulfonyl azide hydrochloride, has been highlighted for its utility in diazotransfer reactions, facilitating the conversion of primary amines into azides and activated methylene substrates into diazo compounds. This reagent stands out due to its preparation from inexpensive materials, shelf stability, and its crystalline form, making it suitable for large-scale applications (Goddard-Borger & Stick, 2007).

Synthesis of Azidoacylbenzotriazoles

Benzotriazol-1-yl-sulfonyl azide, closely related to the chemical , has been utilized as a stable, crystalline, and readily available diazotransfer reagent. It provides a pathway to N-(α-azidoacyl)benzotriazoles, which are convenient for various acylations. This method has enabled the efficient synthesis of amides, azido protected peptides, esters, ketones, thioesters, a wide range of azides, and diazo compounds, demonstrating its versatility in synthetic chemistry (Katritzky et al., 2010).

Catalytic Applications

3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate, a related compound, has been recognized for its role as an efficient, halogen-free, and reusable Brønsted ionic liquid catalyst. It catalyzes the synthesis of 13-aryl-12H-benzo[f]indeno[1,2-b]quinoline-12-one derivatives through a one-pot condensation process under solvent-free conditions, showcasing its potential in promoting clean and high-yielding reactions (Khaligh, 2015).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is recommended to use personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves when handling this compound .

properties

IUPAC Name

1-(1-methylimidazol-2-yl)sulfonylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O2S/c1-14-7-6-11-10(14)18(16,17)15-9-5-3-2-4-8(9)12-13-15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGLMFWCSIJBNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)N2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397129
Record name 1-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-1H-benzotriazole

CAS RN

678173-46-1
Record name 1-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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